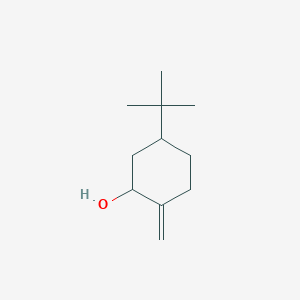
5-tert-butyl-2-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-methylidenecyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group, a tert-butyl group, and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methylidenecyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm. Another method involves the oxidation of cyclohexane using cobalt catalysts, which produces a mixture of cyclohexanol and cyclohexanone .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of cyclohexane in air, using cobalt catalysts. This process co-produces cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation process involves radicals and the intermediacy of hydroperoxide .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone.
Reduction: It can be reduced to form cyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Chlorocyclohexane
Applications De Recherche Scientifique
5-tert-butyl-2-methylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- Cyclohexanol, 4-tert-butyl-, cis-
Uniqueness
5-tert-butyl-2-methylidenecyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
19245-69-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
5-tert-butyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
Clé InChI |
MKWJZCGGUSWUQL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)C(C1)O |
SMILES canonique |
CC(C)(C)C1CCC(=C)C(C1)O |
Key on ui other cas no. |
19245-70-6 |
Synonymes |
Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















